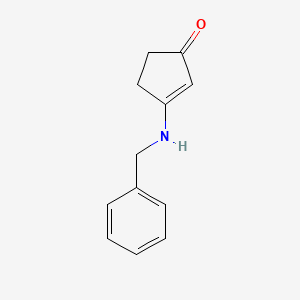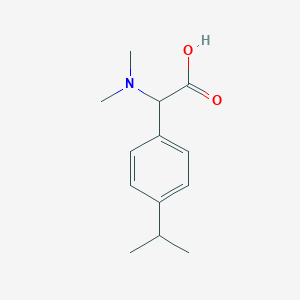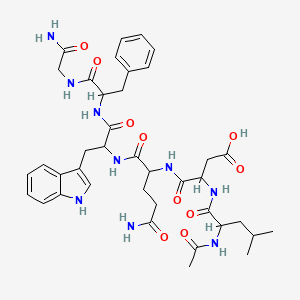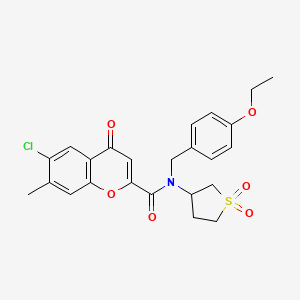
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is an organic compound that features a cyclopropylamine group linked to a 4-chlorophenoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin typically involves the following steps:
Preparation of 4-chlorophenoxyethyl bromide: This is achieved by reacting 4-chlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The 4-chlorophenoxyethyl bromide is then reacted with cyclopropylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) would be critical to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropylamine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design, targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-Chlorphenoxy)-ethyl)-methylamine
- N-(2-(4-Chlorphenoxy)-ethyl)-ethylamine
- N-(2-(4-Chlorphenoxy)-ethyl)-propylamine
Uniqueness
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2 |
Clave InChI |
KMEXJGGBCHSGET-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)


![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)

![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)

